molecular formula C12H18N2O3 B056944 Flutimide CAS No. 162666-34-4

Flutimide

Cat. No. B056944
CAS RN: 162666-34-4
M. Wt: 238.28 g/mol
InChI Key: SIXHCCPAJIVTOY-UITAMQMPSA-N
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Description

Flutamide is a nonsteroidal antiandrogen . It is used together with a luteinizing hormone-releasing hormone (LHRH) agonist to treat metastatic prostate cancer in men . Flutamide works by blocking the effects of androgen (a male hormone), to stop the growth and spread of cancer cells .


Synthesis Analysis

Flutamide and its metabolites, 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) and 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3), have been synthesized . The synthesis of Flu-1 and Flu-3 was carried out according to the synthetic pathway depicted in the paper .


Chemical Reactions Analysis

Flutamide has been synthesized conveniently in high yields and by an economically beneficial method . Benzotrifluoride was first nitrated and the product was reduced and acylated in one pot in the presence of iron powder and isobutyric acid to produce 3‐trifluoroisobutyranilide . Finally, flutamide was produced by further nitration .


Physical And Chemical Properties Analysis

Flutamide is a weak nonsteroidal, antiandrogen (NSAA) with a nitroaromatic chemical structure . When orally administered, it undergoes extensive first-pass metabolism into an active, potent, antiandrogen metabolite, 2-hydroxy-Flutamide (HF) .

Scientific Research Applications

Cancer Treatment

Flutamide: is primarily used as an anti-androgen medication in the treatment of prostate cancer . It works by inhibiting the uptake of androgens or blocking the binding of androgens to their receptors in target tissues . This mechanism is crucial in controlling the growth and proliferation of prostate cancer cells.

Solubility Enhancement

Research has explored the use of beta-cyclodextrin (β-CD) to enhance the solubility of Flutamide, which is poorly soluble in water . This approach aims to improve the bioavailability of the drug, thereby increasing its therapeutic efficacy.

Amorphous Solid Dispersion Technology

The application of amorphous solid dispersion (ASD) technology is being investigated to address the solubility challenges of Flutamide . By transforming Flutamide into an amorphous state, its solubility and dissolution rate can be significantly improved.

Environmental Monitoring

Flutamide has been detected in environmental samples, necessitating the development of sensors for its monitoring . A novel electrochemical sensor using diamond nanoparticles has been created for the specific detection of Flutamide in environmental samples like pond and river water.

Supersaturation Studies

Studies have shown that creating a supersaturated solution of Flutamide can lead to a substantial increase in its concentration compared to the pure drug . This research provides insights into the application of supersaturation as a strategy to overcome solubility challenges.

Safety and Tolerability

Evaluations of Flutamide’s long-term effects, safety, and tolerability have been conducted . These studies are essential for understanding the potential side effects and risks associated with prolonged use of the drug.

Mechanism of Action

Flutamide is a nonsteroidal antiandrogen that blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor . In addition, Flutamide is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis . Moreover, it is capable of inhibiting prostatic nuclear uptake of androgen .

Safety and Hazards

Flutamide can cause serious liver problems . Call your doctor at once if you have upper stomach pain, itching, tiredness, loss of appetite, dark urine, clay-colored stools, or yellowing of your skin or eyes .

properties

IUPAC Name

(5Z)-1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXHCCPAJIVTOY-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=N/C(=C\C(C)C)/C(=O)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flutimide

CAS RN

162666-34-4
Record name Flutimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162666344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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